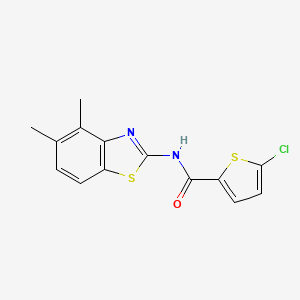

5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives.

Vorbereitungsmethoden

The synthesis of 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves several steps. One common method includes the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position of the thiazole ring.

Common reagents used in these reactions include ethanol, piperidine, and various aromatic aldehydes. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.

Biology

- Antimicrobial and Antifungal Properties : Preliminary studies indicate that 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibits significant antimicrobial and antifungal activity. This makes it a candidate for developing new antimicrobial agents.

Medicine

- Anti-Tubercular Activity : Research has shown that this compound may possess anti-tubercular properties. It has been tested against various strains of Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth . The mechanism of action is believed to be linked to the electronic density distribution across its molecular structure .

Industry

- Dyes and Chemical Accelerators : In industrial applications, the compound is explored for its potential use in developing dyes and as a chemical reaction accelerator. Its stability and reactivity make it suitable for these applications.

Antitubercular Activity

A study focused on synthesizing new heteroaromatic carboxamides revealed that this compound exhibited notable activity against Mycobacterium tuberculosis cell lines. The research emphasized the importance of the compound's electronic properties in determining its efficacy against tuberculosis .

Antimicrobial Studies

In vitro studies have demonstrated that this compound shows significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it inhibits the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to the death of the bacteria.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other benzothiazole derivatives such as:

- 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide

- 1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl

Compared to these compounds, 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibits unique properties such as higher stability and better binding affinity to certain molecular targets, making it a promising candidate for further research and development.

Biologische Aktivität

5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, antifungal, and potential anticancer effects.

IUPAC Name : this compound

Molecular Formula : C14H11ClN2OS

Molecular Weight : 288.77 g/mol

CAS Number : 896680-15-2

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities . A study highlighted its effectiveness against various bacterial strains and fungi, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. For instance, it was found to be more effective than standard antibiotics like ampicillin against certain strains of Staphylococcus aureus and Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 μg/mL | |

| Escherichia coli | 0.012 μg/mL | |

| Candida albicans | 0.015 μg/mL |

Anti-Tubercular Activity

The compound has also been explored for its anti-tubercular properties . Preliminary studies suggest that it may inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further investigation in the treatment of tuberculosis . The mechanism appears to involve interference with bacterial cell wall synthesis.

Anticancer Activity

Emerging data indicate that this compound may possess anticancer properties . In vitro studies have shown cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (K562). The compound demonstrated an IC50 value of approximately 12 µM against MCF-7 cells, indicating significant potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MCF-7 | 12 | Induction of apoptosis | |

| K562 | 15 | Cell cycle arrest | |

| HeLa | 10 | Inhibition of proliferation |

The proposed mechanism of action involves the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways. Studies have shown increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells, suggesting that it may trigger programmed cell death via mitochondrial pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A comparative study found that derivatives of benzothiazole exhibited enhanced antibacterial activity compared to traditional antibiotics. This study specifically noted the efficacy of this compound against resistant strains .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects on cancer cell lines revealed that this compound significantly inhibited cell viability in a dose-dependent manner. Flow cytometry analysis indicated that it effectively induced apoptosis in MCF-7 cells through mitochondrial pathways .

- In Vivo Studies : Future research is warranted to evaluate the in vivo efficacy and safety profile of this compound in animal models to further substantiate its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS2/c1-7-3-4-9-12(8(7)2)16-14(20-9)17-13(18)10-5-6-11(15)19-10/h3-6H,1-2H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTVZAVWYYJTGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.